Propanenitrile, 3-(butylthio)-
Description
Contextualization within Organosulfur Nitrile Chemistry
Organosulfur compounds, which are organic molecules containing sulfur, are ubiquitous in nature and synthetic chemistry. nih.govwikipedia.org They are found in essential amino acids like methionine and cysteine and are key components in many pharmaceuticals and materials. wikipedia.org The chemistry of organosulfur compounds is diverse, with functional groups ranging from simple thiols and thioethers to more oxidized forms like sulfoxides and sulfones. wikipedia.orgmtu.edu
Significance of Nitrile Functionalities in Organic Synthesis
The nitrile or cyano (-C≡N) group is a cornerstone of modern organic synthesis due to its exceptional versatility. nih.govresearchgate.net It is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com This transformation is just one of many that make nitriles valuable synthetic intermediates. ebsco.comnumberanalytics.com
Key transformations and roles of the nitrile group include:
Reduction to Amines: Nitriles can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.me
Formation of Ketones: Reaction with organometallic reagents, such as Grignard or organolithium reagents, converts the nitrile into a ketone after an aqueous workup. fiveable.melibretexts.org
Building Blocks for Heterocycles: The unique reactivity of the carbon-nitrogen triple bond allows nitriles to participate in various cycloaddition reactions, serving as a key component in the synthesis of nitrogen-containing heterocyclic compounds like pyridines and pyrimidines. nih.govresearchgate.netnumberanalytics.com
Directing Group in C-H Functionalization: The nitrile group can act as a directing group in transition-metal-catalyzed reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net
This wide array of possible transformations allows chemists to use the compact and relatively stable nitrile group as a strategic linchpin in the assembly of complex molecules, including pharmaceuticals and agrochemicals. nih.govnumberanalytics.com
Overview of Current Research Landscape and Gaps Pertaining to Thioether-Substituted Propanenitriles
The research landscape for thioether-substituted propanenitriles is primarily focused on their synthesis and their use as precursors for more complex molecules. Synthetic routes often involve the Michael addition of a thiol to acrylonitrile (B1666552) or the nucleophilic substitution of a halopropionitrile with a thiolate. google.com For instance, the synthesis of dimethylthiodipropionate, a related thioether, highlights the industrial relevance of such addition reactions. google.com
Recent research has explored the synthesis of complex thioether-nitrile compounds for potential applications in medicinal chemistry. Studies have described the synthesis of various 3-(pyrimidinylthio)propanenitriles and evaluated their biological activities. researchgate.net Another area of investigation involves using the thioether moiety as a handle for further chemical modification. For example, propanenitrile sulfoxides tethered to other molecules have been used as intramolecular sulfenylating agents to create complex heterocyclic systems. mtu.edu This demonstrates the potential for the sulfur atom to be more than a passive linker, actively participating in bond-forming reactions.
Summary of Research Areas for Thioether-Substituted Propanenitriles
| Research Area | Focus | Key Findings |
|---|---|---|
| Synthesis | Development of efficient methods for creating the C-S bond. | Michael addition and nucleophilic substitution are common strategies. google.com Catalytic methods are being developed for improved selectivity. google.com |
| Medicinal Chemistry | Incorporation of the thioether-propanenitrile scaffold into larger, biologically active molecules. | Derivatives have been synthesized and tested for antimicrobial and other activities. ontosight.airesearchgate.net |
| Reactive Intermediates | Use of the thioether group (often in its oxidized sulfoxide (B87167) form) to facilitate complex cyclizations. | Propanenitrile sulfoxides can act as internal electrophiles for synthesizing novel benzothiazepinones. mtu.edu |
Despite this progress, several research gaps remain. While the synthesis of various thioether-substituted propanenitriles is established, the systematic exploration of their broader synthetic utility is less common. There is a notable lack of comprehensive studies on the catalytic functionalization of these molecules, for example, using the nitrile as a directing group to modify the alkyl chain. Furthermore, while some derivatives have been screened for biological activity, a deeper investigation into their mechanism of action or their application in materials science, such as in the development of polymers or surface coatings, is an area ripe for exploration. The development of cyanide-free methods to produce organosulfur nitriles directly from sulfur-containing feedstocks is also an emerging field that could provide more sustainable routes to these valuable compounds. nih.gov
Structure
3D Structure
Properties
CAS No. |
51771-37-0 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
3-butylsulfanylpropanenitrile |
InChI |
InChI=1S/C7H13NS/c1-2-3-6-9-7-4-5-8/h2-4,6-7H2,1H3 |
InChI Key |
KEFNDTNKGPJECK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Propanenitrile, 3 Butylthio
Thiol-Ene Additions and Michael-Type Reactions for Carbon-Sulfur Bond Formation
The most prominent and widely utilized method for the synthesis of Propanenitrile, 3-(butylthio)- involves the addition of a sulfur nucleophile across the carbon-carbon double bond of an activated alkene. This approach, encompassing both Thiol-Ene and Michael-type additions, is highly efficient and atom-economical. The core reaction involves the conjugate addition of butanethiol to acrylonitrile (B1666552).
The reaction can proceed via two primary mechanisms: a free-radical mediated Thiol-Ene addition or a base/nucleophile-catalyzed thia-Michael addition. wikipedia.org The free-radical pathway typically involves initiation by UV light or a radical initiator and proceeds via an anti-Markovnikov addition. wikipedia.org The thia-Michael addition, a type of 1,4-conjugate addition, is generally preferred for its milder conditions and avoidance of potential side reactions associated with free radicals. nih.gov
Reaction of Acrylonitrile with Butanethiol Derivatives
The direct addition of butanethiol to acrylonitrile is the most straightforward application of the thia-Michael reaction for the synthesis of Propanenitrile, 3-(butylthio)-. This reaction is typically facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the electron-deficient acrylonitrile.
The general reaction is as follows:
CH₂=CHCN + CH₃(CH₂)₃SH → CH₃(CH₂)₃SCH₂CH₂CN
The efficiency of this reaction is influenced by several factors, including the choice of solvent and the nature of the catalyst. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate the reaction rate by stabilizing the negatively charged thiolate species. nih.gov
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Key Observation |
| Acrylonitrile | Butanethiol | Propanenitrile, 3-(butylthio)- | Base (e.g., Triethylamine) | Polar Aprotic (e.g., DMF, DMSO) | Higher reaction rates observed in polar aprotic solvents due to stabilization of the thiolate anion. nih.gov |
| Acrylonitrile | Butanethiol | Propanenitrile, 3-(butylthio)- | Nucleophile (e.g., Tertiary Phosphine) | Tetrahydrofuran (THF) | Nucleophile-initiated pathway can be faster and require lower catalyst loadings compared to the base-catalyzed pathway. nih.gov |
Catalytic Approaches in Thiol-Addition Reactions
Various catalytic systems have been developed to enhance the efficiency and selectivity of the thia-Michael addition. These can be broadly categorized into base catalysis and nucleophilic catalysis. nih.gov
Base Catalysis: A wide range of organic and inorganic bases can be employed to catalyze the reaction. masterorganicchemistry.com Common organic bases include triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO). masterorganicchemistry.comrsc.org The base facilitates the deprotonation of butanethiol, generating the thiolate anion which is the active nucleophile. nih.gov
Nucleophilic Catalysis: Tertiary phosphines are effective nucleophilic catalysts for this transformation. nih.govrsc.org The mechanism involves the initial attack of the phosphine (B1218219) on acrylonitrile, forming a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate the thiolate anion, which proceeds to react with another molecule of acrylonitrile. nih.gov This pathway can often proceed under milder conditions and with lower catalyst loadings than base-catalyzed reactions. nih.gov
Organocatalysts, such as chiral β-hydroxy amines, have also been explored for asymmetric thia-Michael additions, although this is more relevant for creating chiral thioethers. acs.org
| Catalyst Type | Examples | Mechanism | Advantages |
| Base Catalysts | Triethylamine, DBU, DABCO, Metal Alkoxides, Metal Carbonates masterorganicchemistry.comrsc.org | Deprotonation of the thiol to form a thiolate anion. nih.gov | Readily available and inexpensive. |
| Nucleophilic Catalysts | Tertiary Phosphines (e.g., Triphenylphosphine) nih.govrsc.org | Formation of a zwitterionic intermediate which then generates the thiolate. nih.gov | Can be faster and require lower catalyst loadings. nih.gov |
| Organocatalysts | Chiral β-hydroxy amines acs.org | Activation of the reactants through non-covalent interactions. | Enables enantioselective synthesis. |
Nucleophilic Substitution Strategies for Nitrile Synthesis
While less common for this specific compound, a plausible alternative synthetic route involves the formation of the carbon-sulfur bond via a nucleophilic substitution reaction, followed by the introduction of the nitrile group, or vice-versa. A hypothetical, yet mechanistically sound, approach would involve the reaction of a 3-halopropanenitrile with a butanethiolate salt. chemistrysteps.comchemistrysteps.com
This Sₙ2 reaction would involve the displacement of a halide (e.g., bromide or chloride) from 3-bromopropanenitrile by sodium or potassium butanethiolate. masterorganicchemistry.compearson.com
CH₃(CH₂)₃S⁻Na⁺ + BrCH₂CH₂CN → CH₃(CH₂)₃SCH₂CH₂CN + NaBr
This method relies on the availability of the appropriate halogenated nitrile precursor. The success of this reaction is dependent on typical Sₙ2 reaction conditions, favoring polar aprotic solvents and good leaving groups. pearson.com Phase-transfer catalysis could also be employed to facilitate the reaction between the aqueous thiolate solution and the organic halide substrate. tandfonline.comcrdeepjournal.org
Chemo- and Regioselective Synthesis via Functional Group Interconversions
The synthesis of Propanenitrile, 3-(butylthio)- via functional group interconversion (FGI) is theoretically possible, though likely less direct than the Michael addition. ub.eduorganic-chemistry.orgorganic-chemistry.org One could envision a scenario starting from a precursor molecule containing either the butylthio moiety or the cyano group, with subsequent introduction of the missing functionality.
For instance, one could start with 3-(butylthio)propan-1-ol. The hydroxyl group could be converted to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to introduce the nitrile functionality. chemistrysteps.com
CH₃(CH₂)₃SCH₂CH₂OH + TsCl → CH₃(CH₂)₃SCH₂CH₂OTs
CH₃(CH₂)₃SCH₂CH₂OTs + NaCN → CH₃(CH₂)₃SCH₂CH₂CN + NaOTs
This multi-step approach is generally less atom-economical and efficient than the direct Michael addition.
Sustainable Synthesis Approaches and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Several green chemistry principles can be applied to the synthesis of Propanenitrile, 3-(butylthio)-. drpress.orgijsdr.orgnih.gov
Catalysis: The use of catalysts, as discussed in section 2.1.2, is inherently a green approach as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. The use of heterogeneous catalysts, such as Amberlyst® A21, can simplify product purification and allow for catalyst recycling. mdpi.com
Alternative Energy Sources: Photocatalysis offers a green alternative for initiating Thiol-Ene reactions. beilstein-journals.org Visible-light photoredox catalysis, using catalysts like Eosin Y or metal-free organic dyes, can generate thiyl radicals under mild conditions, avoiding the need for high temperatures or UV lamps. nih.govbeilstein-journals.orgmdpi.comrsc.orgnih.govorganic-chemistry.org
Solvent-Free and Alternative Solvents: Performing the Michael addition under solvent-free conditions, for example using mechanochemistry (ball milling), can significantly reduce waste. nih.gov When solvents are necessary, the use of greener solvents with lower environmental impact is preferred. nih.gov Water has also been explored as a solvent for Michael additions, often in conjunction with phase-transfer catalysts. ijsdr.org
Bio-sourced Catalysts: The use of "Eco-bases," derived from plants, has been shown to be effective for Michael additions, offering a renewable and biodegradable catalyst option. nih.gov
| Green Chemistry Approach | Description | Example |
| Heterogeneous Catalysis | Simplifies catalyst separation and recycling. | Use of resin-supported catalysts like Amberlyst® A21 for the thia-Michael addition. mdpi.com |
| Photocatalysis | Utilizes visible light as a renewable energy source to initiate the reaction. | Eosin Y or Bismuth Oxide as a photocatalyst for the Thiol-Ene reaction. nih.govorganic-chemistry.org |
| Mechanochemistry | Solvent-free reaction conditions, reducing waste. | Ball milling of butanethiol and acrylonitrile with a solid base catalyst. nih.gov |
| Bio-sourced Catalysts | Use of renewable and biodegradable catalysts. | "Eco-bases" derived from plant matter to catalyze the Michael addition. nih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Propanenitrile, 3 Butylthio
Mechanistic Pathways of Nitrile Hydrolysis and Related Transformations
The conversion of the nitrile group in Propanenitrile, 3-(butylthio)- to other functional groups, primarily carboxylic acids or amides, is a fundamental transformation. This can be achieved through acid-catalyzed, base-catalyzed, or biocatalytic methods, each proceeding through distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis Investigations
Under acidic conditions, the hydrolysis of nitriles to carboxylic acids is a well-established reaction. chemistrysteps.com The process is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org
The mechanism commences with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. youtube.com Subsequent deprotonation and tautomerization lead to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium salt. chemistrysteps.comlibretexts.org For Propanenitrile, 3-(butylthio)-, this reaction would produce 3-(butylthio)propanoic acid and ammonium chloride when using hydrochloric acid. libretexts.org
Table 1: Key Steps in Acid-Catalyzed Nitrile Hydrolysis
| Step | Description |
|---|---|
| 1. Protonation | The nitrile nitrogen is protonated by the acid catalyst. |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the protonated nitrile. |
| 3. Deprotonation | Loss of a proton to form a neutral intermediate. |
| 4. Tautomerization | The intermediate tautomerizes to form an amide. |
Base-Catalyzed Hydrolysis Investigations
In the presence of a strong base, such as sodium hydroxide, nitriles undergo hydrolysis to form a carboxylate salt. chemistrysteps.com The reaction is typically performed by heating the nitrile under reflux with an aqueous alkaline solution. libretexts.org
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. youtube.com This results in the formation of an intermediate with a negative charge on the nitrogen. Protonation of this intermediate by water yields an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under the basic conditions, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The expulsion of the amide anion (or ammonia after protonation) results in the formation of a carboxylate anion. youtube.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
Under milder basic conditions, the reaction can sometimes be controlled to stop at the amide stage. youtube.com
Table 2: Comparison of Acid vs. Base-Catalyzed Hydrolysis of Nitriles
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) |
| Initial Product | Amide (intermediate) | Amide (can be isolated under mild conditions) |
| Final Product | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia |
| Work-up | Direct isolation of carboxylic acid | Acidification required to obtain free carboxylic acid |
Biocatalytic Hydrolysis via Nitrile Hydrolases
An alternative and often more selective method for nitrile hydrolysis involves the use of enzymes, specifically nitrile hydratases. researchgate.net These enzymes catalyze the hydration of a nitrile to its corresponding amide. researchgate.netcsir.co.za This biocatalytic approach offers several advantages, including mild reaction conditions (neutral pH and room temperature) and high selectivity, which can be particularly useful for complex molecules with multiple functional groups. csir.co.za
The enzymatic hydrolysis of nitriles can proceed through two main pathways. Nitrile hydratases convert nitriles into amides, which can then be further hydrolyzed to carboxylic acids by another enzyme, amidase. researchgate.netnih.gov Alternatively, nitrilases can directly hydrolyze nitriles to carboxylic acids and ammonia in a single step. nih.gov
The active site of nitrile hydratases typically contains a metal ion, such as iron or cobalt, which plays a crucial role in activating the nitrile substrate. researchgate.net The proposed mechanism involves the coordination of the nitrile to the metal center, followed by the nucleophilic attack of a metal-bound hydroxide or a water molecule.
Organisms such as Rhodococcus rhodochrous have been identified as possessing robust nitrile hydratase and amidase systems, making them valuable biocatalysts for these transformations. wits.ac.za The substrate specificity of these enzymes can vary, with some showing broad applicability while others are more selective for particular types of nitriles. csir.co.za
Oxidative Transformations of the Thioether Moiety
The sulfur atom in the thioether group of Propanenitrile, 3-(butylthio)- is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations can be achieved using various oxidizing agents.
Reactions with N-Halosuccinimides and Related Oxidants
N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are versatile reagents for the oxidation of sulfides. The reaction of α-thio nitriles with NCS has been investigated, leading to a variety of products depending on the reaction conditions. ucc.ie
For instance, the treatment of 2-(phenylthio)propionitrile with NCS can result in the formation of chlorinated products at the α- and β-positions, as well as elimination products. ucc.ie The reaction of α-thioesters with NCS has also been shown to produce β-chloroacrylates. ucc.ie While specific studies on Propanenitrile, 3-(butylthio)- were not detailed in the provided search results, the general reactivity patterns of similar thioethers with N-halosuccinimides suggest that oxidation of the sulfur atom is a likely outcome. The reaction conditions, such as solvent and temperature, can influence the product distribution.
Carbon-Carbon Bond Forming Reactions Involving the Nitrile Group
The electron-withdrawing nature of the nitrile group polarizes the C≡N triple bond, rendering the carbon atom electrophilic. Furthermore, it increases the acidity of the protons on the α-carbon (the carbon adjacent to the -CN group), enabling the formation of a stabilized carbanion. This carbanion is a potent nucleophile, facilitating a variety of carbon-carbon bond-forming reactions.
While Propanenitrile, 3-(butylthio)- is itself synthesized via a cyanoethylation reaction (specifically, the Michael addition of butanethiol to acrylonitrile), its own reactivity profile allows it to participate in mechanistically related transformations. The protons on the α-carbon to the nitrile group are acidic and can be removed by a base to generate a nucleophilic carbanion. This carbanion can then act as a Michael donor, adding to α,β-unsaturated carbonyls or nitriles in a conjugate addition reaction.
This reactivity allows Propanenitrile, 3-(butylthio)- to serve as a building block for extending carbon chains. The reaction is initiated by deprotonation at the α-position, followed by the nucleophilic attack of the resulting carbanion on a Michael acceptor. The general scheme for this type of reaction is presented below.
Table 1: Michael Addition Reaction Involving Propanenitrile, 3-(butylthio)- as a Nucleophile
| Step | Description | Reactants | Conditions | Product Type |
| 1 | Deprotonation | Propanenitrile, 3-(butylthio)- | Strong base (e.g., NaH, LDA) | α-cyano carbanion |
| 2 | Michael Addition | α-cyano carbanion, Michael acceptor (e.g., enone, acrylonitrile) | Aprotic solvent (e.g., THF, DMF) | Adduct with a new C-C bond |
| 3 | Protonation | Intermediate anion from Step 2 | Mild acid workup (e.g., NH₄Cl) | Functionalized dinitrile or keto-nitrile |
Condensation Reactions
Aliphatic nitriles like Propanenitrile, 3-(butylthio)- can undergo base-catalyzed self-condensation in what is known as the Thorpe reaction. wikipedia.orglscollege.ac.in This reaction involves the nucleophilic attack of an α-cyano carbanion (generated by deprotonation) on the electrophilic carbon of another nitrile molecule. chem-station.com The initial product is an imine, which then tautomerizes to a more stable enamine. wikipedia.org Subsequent hydrolysis of the enamine intermediate under acidic conditions yields a β-ketonitrile. The intramolecular version of this reaction is known as the Thorpe-Ziegler reaction, used for forming cyclic ketones from dinitriles. wikipedia.orgchem-station.com
Table 2: Thorpe Condensation of Propanenitrile, 3-(butylthio)-
| Reactant | Catalyst | Intermediate | Final Product (after hydrolysis) |
| Propanenitrile, 3-(butylthio)- (2 equivalents) | Base (e.g., Sodium ethoxide) | β-Iminonitrile, Enamine | β-Ketonitrile |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component (a dipolarophile) in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. rsc.org For instance, nitriles can react with azides in a [3+2] cycloaddition to yield tetrazoles. researchgate.net While this reaction is most common with activated or aryl nitriles, it represents a potential reaction pathway for Propanenitrile, 3-(butylthio)- under appropriate thermal or catalytic conditions.
Another class of cycloadditions involves the in-situ generation of nitrile oxides from precursors, which then react with dipolarophiles like alkenes or alkynes. nih.govmdpi.com In this context, the reactivity of Propanenitrile, 3-(butylthio)- would depend on its ability to be converted into a corresponding 1,3-dipole, which is not a typical reaction for simple alkyl nitriles.
Organometallic Mediated Functionalizations and their Implications
Organometallic reagents provide powerful tools for the functionalization of nitriles, leading to the formation of valuable chemical intermediates.
Reactions with Organolithium and Grignard Reagents
Both organolithium (R-Li) and Grignard (R-MgX) reagents are strong nucleophiles that readily attack the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This addition forms a new carbon-carbon bond and results in a stable intermediate imine anion (as a magnesium or lithium salt). masterorganicchemistry.comucalgary.ca A key feature of this reaction is that the addition stops at this stage, as the negatively charged intermediate is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com Subsequent hydrolysis of the imine salt with aqueous acid yields a ketone. masterorganicchemistry.comlibretexts.org This two-step process is a versatile method for synthesizing ketones from nitriles. youtube.com
The general mechanism proceeds as follows:
Nucleophilic Addition: The carbanionic part of the organometallic reagent adds to the nitrile carbon, breaking one of the π-bonds of the C≡N triple bond.
Hydrolysis: The resulting imine salt is hydrolyzed with aqueous acid to furnish the final ketone product. youtube.com
Table 3: Synthesis of Ketones from Propanenitrile, 3-(butylthio)- via Organometallic Reagents
| Organometallic Reagent | Solvent | Intermediate | Workup | Final Product |
| Grignard Reagent (R-MgBr) | Diethyl ether or THF | Iminylmagnesium bromide salt | H₃O⁺ | Ketone (R-CO-CH₂CH₂-S-Bu) |
| Organolithium Reagent (R-Li) | Hexanes or THF | Iminyllithium salt | H₃O⁺ | Ketone (R-CO-CH₂CH₂-S-Bu) |
Transition-Metal-Catalyzed Functionalizations
The thioether group in Propanenitrile, 3-(butylthio)- can act as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. rsc.orgnih.gov The sulfur atom can coordinate to a metal center (such as palladium, rhodium, or iridium), directing the catalyst to activate and functionalize otherwise unreactive C-H bonds at positions remote from the coordinating sulfur atom. rsc.orgsemanticscholar.org This strategy allows for the precise modification of the molecule's carbon skeleton, for example, through C-H olefination or amination, significantly enhancing the synthetic utility of the starting material. semanticscholar.org This reactivity highlights the dual role of the functional groups within the molecule, where the thioether enables advanced transformations that are independent of the nitrile group's reactivity.
Strategic Synthesis of Derivatives and Analogues of Propanenitrile, 3 Butylthio
Modification of the Butylthio Side Chain
The butylthio side chain, characterized by its sulfur atom, is a prime target for chemical modification to generate analogues with varied electronic and steric properties. The most direct modifications involve the oxidation of the sulfur center and alteration of the alkyl substituent.
Oxidation of the Sulfur Atom: The sulfur in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. Controlled oxidation, often employing reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively yield Propanenitrile, 3-(butylsulfinyl)- (the sulfoxide) or Propanenitrile, 3-(butylsulfonyl)- (the sulfone). These transformations significantly increase the polarity of the molecule and introduce a chiral center in the case of the sulfoxide, opening avenues for stereoselective applications.
Alteration of the Alkyl Group: While the butyl group provides a stable, lipophilic chain, its replacement with other alkyl or aryl groups can fine-tune the molecule's properties. This can be achieved through a dealkylation-realkylation strategy or by starting from different thiols in the initial synthesis. This allows for the introduction of various functionalities, such as longer alkyl chains, cyclic systems, or aromatic rings, thereby creating a library of analogues with tailored solubility, reactivity, and biological interaction profiles.
Table 4.1: Potential Derivatives via Butylthio Side Chain Modification
| Parent Compound | Modification Type | Reagent/Condition | Derivative Name | Resulting Functional Group |
| Propanenitrile, 3-(butylthio)- | Oxidation | H₂O₂ / Acetic Acid | Propanenitrile, 3-(butylsulfinyl)- | Sulfoxide |
| Propanenitrile, 3-(butylthio)- | Oxidation | m-CPBA (2 equiv.) | Propanenitrile, 3-(butylsulfonyl)- | Sulfone |
| Propanenitrile, 3-(butylthio)- | Dealkylation/Realkylation | Na / NH₃ then Ph-CH₂-Br | Propanenitrile, 3-(benzylthio)- | Benzyl (B1604629) Thioether |
| Propanenitrile, 3-(butylthio)- | Dealkylation/Realkylation | Na / NH₃ then CH₃I | Propanenitrile, 3-(methylthio)- | Methyl Thioether |
Functionalization of the Propane (B168953) Backbone
The three-carbon propane backbone serves as a scaffold that can be functionalized to introduce additional chemical handles or to alter the molecule's core structure. The primary site for functionalization is the carbon atom alpha to the electron-withdrawing nitrile group.
α-Carbon Alkylation: The protons on the carbon adjacent to the nitrile group (C-2) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides. This reaction allows for the introduction of alkyl, allyl, or benzyl groups at the α-position, leading to a wide range of substituted derivatives. This strategy is fundamental for increasing the steric bulk and complexity of the molecule.
Reduction of the Nitrile Group: The nitrile group itself can be transformed to open up new synthetic pathways. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding 3-(butylthio)propan-1-amine. This amine provides a nucleophilic site for a vast array of subsequent reactions, including acylation, alkylation, and the formation of amides or sulfonamides, dramatically expanding the synthetic possibilities.
Table 4.2: Examples of Propane Backbone Functionalization
| Parent Compound | Reaction Type | Reagent/Condition | Derivative Name | Key Structural Change |
| Propanenitrile, 3-(butylthio)- | α-Alkylation | 1. LDA, THF, -78°C 2. CH₃I | 2-Methyl-3-(butylthio)propanenitrile | Methyl group at C-2 |
| Propanenitrile, 3-(butylthio)- | α-Alkylation | 1. LDA, THF, -78°C 2. CH₂=CHCH₂Br | 2-Allyl-3-(butylthio)propanenitrile | Allyl group at C-2 |
| Propanenitrile, 3-(butylthio)- | Nitrile Reduction | LiAlH₄ then H₂O | 3-(Butylthio)propan-1-amine | -CN → -CH₂NH₂ |
| 3-(Butylthio)propan-1-amine | N-Acylation | Acetyl Chloride | N-(3-(butylthio)propyl)acetamide | Amide formation |
Synthesis of Nitrile-Containing Heterocycles
The nitrile group is a versatile precursor for the construction of various nitrogen-containing heterocyclic rings. acs.orgresearchgate.net These reactions typically involve the participation of the nitrile's triple bond in cyclization or cycloaddition reactions. researchgate.net
[3+2] Cycloaddition for Tetrazole Formation: One of the most prominent reactions of nitriles is their [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.orgnih.gov Reacting Propanenitrile, 3-(butylthio)- with sodium azide (B81097) (NaN₃), often in the presence of a Lewis acid catalyst like zinc bromide (ZnBr₂), can yield 5-(2-(butylthio)ethyl)-1H-tetrazole. organic-chemistry.orgresearchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry, making this a valuable transformation.
Condensation Reactions: The nitrile group can also undergo condensation reactions with bifunctional reagents to form six-membered heterocycles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines or pyridines, depending on the specific reagents and reaction conditions employed. These heterocycles are core structures in many pharmaceuticals and functional materials.
Table 4.3: Heterocyclic Derivatives from Propanenitrile, 3-(butylthio)-
| Reaction Type | Reagent | Resulting Heterocycle | Derivative Name |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), ZnBr₂ | Tetrazole | 5-(2-(butylthio)ethyl)-1H-tetrazole |
| Condensation | Guanidine | Pyrimidine | 4-Amino-2-(2-(butylthio)ethyl)-pyrimidine |
| Condensation | Malononitrile Dimer | Pyridine | 2-Amino-6-(butylthio)-4-methylpyridine-3,5-dicarbonitrile |
Incorporation into Polymeric Architectures and Advanced Materials
The functional groups within Propanenitrile, 3-(butylthio)- make it a candidate for incorporation into polymers, either as a monomer, a comonomer, or a post-polymerization modification agent, to create advanced materials with specific properties. researchgate.net
Thiol-Ene "Click" Chemistry: The thioether linkage is often formed via a thiol-ene reaction, a highly efficient "click" chemistry process. wikipedia.org A derivative of the parent compound, 3-mercaptopropanenitrile, could be reacted with poly(enes) to graft the cyanothyl functionality onto a polymer backbone. Conversely, a derivative containing a terminal alkene could be copolymerized with poly(thiols) to form cross-linked poly(thioether) networks. wikipedia.orgnih.gov These materials are known for their optical properties and thermal stability. nih.gov
Radical Polymerization: A vinyl-functionalized analogue of Propanenitrile, 3-(butylthio)- could be synthesized and used as a comonomer in radical polymerization with common monomers like styrene (B11656) or acrylates. The incorporation of the polar nitrile group is known to increase the glass transition temperature (Tg) and improve solvent resistance in the resulting copolymers. lu.se
Polythioether Synthesis: The core structure is emblematic of repeating units in polythioethers, a class of polymers with applications as high-performance materials and polymer electrolytes. researchgate.netrsc.org Synthetic strategies could involve creating difunctional analogues of Propanenitrile, 3-(butylthio)- to act as monomers in step-growth polymerization, leading to novel poly(thioether-nitrile) materials.
Table 4.4: Polymer Architectures Incorporating the Compound's Motifs
| Polymerization Strategy | Role of Compound/Derivative | Potential Monomers/Reactants | Resulting Polymer Type | Potential Properties |
| Thiol-Ene Polymerization | Thiol Monomer | 3-Mercaptopropanenitrile + Di-norbornene | Cross-linked Poly(thioether) | High refractive index, thermal stability |
| Radical Copolymerization | Functional Comonomer | Vinyl-functionalized analogue + Styrene | Functional Copolymer | Increased Tg, chemical resistance |
| Step-Growth Polymerization | Difunctional Monomer | Dithiol or Dinitrile analogue | Linear Poly(thioether-nitrile) | Tunable solubility, metal-chelating ability |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on Propanenitrile, 3 Butylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of Propanenitrile, 3-(butylthio)-. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation and purity assessment.
¹H NMR Spectroscopy: The proton NMR spectrum of Propanenitrile, 3-(butylthio)- is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. Based on the analysis of related alkylthiopropanenitriles, the expected chemical shifts (δ) are predictable. The methylene (B1212753) protons adjacent to the electron-withdrawing nitrile group (–CH₂CN) would appear further downfield compared to the methylene protons adjacent to the sulfur atom (–SCH₂–). The protons of the butyl group would show characteristic splitting patterns and chemical shifts.
Expected ¹H NMR Data for Propanenitrile, 3-(butylthio)-
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| –S–CH₂–CH₂–CN | ~ 2.8 - 3.0 | Triplet |
| –S–CH₂–CH₂–CN | ~ 2.6 - 2.8 | Triplet |
| –S–CH₂–(CH₂)₂–CH₃ | ~ 2.5 - 2.7 | Triplet |
| –S–CH₂–CH₂–CH₂–CH₃ | ~ 1.5 - 1.7 | Sextet |
| –S–(CH₂)₂–CH₂–CH₃ | ~ 1.3 - 1.5 | Sextet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Propanenitrile, 3-(butylthio)- will produce a distinct signal. The carbon of the nitrile group (C≡N) is typically observed in the downfield region of the spectrum. The chemical shifts of the aliphatic carbons are influenced by their proximity to the sulfur atom and the nitrile group.
Expected ¹³C NMR Data for Propanenitrile, 3-(butylthio)-
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| –C≡N | ~ 118 - 120 |
| –S–CH₂–C H₂–CN | ~ 18 - 20 |
| –S–C H₂–CH₂–CN | ~ 30 - 32 |
| –S–C H₂–(CH₂)₂–CH₃ | ~ 31 - 33 |
| –S–CH₂–C H₂–CH₂–CH₃ | ~ 30 - 32 |
| –S–(CH₂)₂–C H₂–CH₃ | ~ 21 - 23 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For Propanenitrile, 3-(butylthio)-, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of Propanenitrile, 3-(butylthio)- under mass spectrometric conditions is expected to involve the cleavage of C-S, C-C, and C-H bonds. Key fragmentation pathways would likely include the loss of the butyl group, the cyanoethyl group, and various smaller alkyl fragments. Analysis of these fragments helps to piece together the molecular structure.
Predicted Key Fragments in the Mass Spectrum of Propanenitrile, 3-(butylthio)-
| Fragment | Structure |
|---|---|
| [M - C₄H₉]⁺ | ⁺SCH₂CH₂CN |
| [M - CH₂CH₂CN]⁺ | CH₃(CH₂)₃S⁺ |
| [C₄H₉S]⁺ | Butylthio cation |
| [C₄H₉]⁺ | Butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of Propanenitrile, 3-(butylthio)- would be characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears in a relatively clean region of the spectrum. morressier.com The C-S stretching vibration is generally weak and appears in the fingerprint region. The aliphatic C-H stretching and bending vibrations from the propyl and butyl chains will also be present.
Raman Spectroscopy: Raman spectroscopy is also effective for observing the vibrational modes of Propanenitrile, 3-(butylthio)-. The C≡N and C-S stretching vibrations are typically strong and easily identifiable in the Raman spectrum. royalholloway.ac.ukrsc.org This technique is particularly advantageous for studying sulfur-containing compounds. royalholloway.ac.uk The symmetric vibrations of the molecule often give rise to strong Raman signals.
Characteristic Vibrational Frequencies for Propanenitrile, 3-(butylthio)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C–H stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C≡N stretch | 2240 - 2260 | IR, Raman morressier.comresearchgate.net |
| C–H bend (aliphatic) | 1350 - 1470 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination (where applicable)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If Propanenitrile, 3-(butylthio)- can be obtained in a crystalline form, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.
While no specific crystal structure data for Propanenitrile, 3-(butylthio)- is publicly available, studies on related small organic molecules like propanenitrile have been conducted. nih.gov Such studies reveal details about the packing of molecules in the crystal lattice and the nature of non-covalent interactions, such as van der Waals forces, which govern the solid-state structure. This information is valuable for understanding the physical properties of the material.
Theoretical and Computational Chemistry Approaches for Propanenitrile, 3 Butylthio
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT studies on Propanenitrile, 3-(butylthio)- would be valuable for determining its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations could also provide insights into its reactivity, for instance, by mapping the electrostatic potential to identify electrophilic and nucleophilic sites. Despite the utility of this method, specific DFT studies dedicated to Propanenitrile, 3-(butylthio)- are not readily found in the current body of scientific literature.
Ab Initio Methods and Conformational Analysis
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT.
A crucial aspect of understanding a flexible molecule like Propanenitrile, 3-(butylthio)- is conformational analysis. The butyl and thioether groups can rotate, leading to various conformers with different energies. Ab initio calculations could be employed to perform a systematic conformational search to identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's behavior in different environments. At present, there are no published ab initio studies specifically detailing the conformational landscape of Propanenitrile, 3-(butylthio)-.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and transport properties.
For Propanenitrile, 3-(butylthio)-, MD simulations could be used to study its behavior in the gas phase, in solution, or at interfaces. For instance, simulations in a water box could reveal information about its solvation structure and hydrophobic interactions. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development or validation of a suitable force field for Propanenitrile, 3-(butylthio)- would be a prerequisite for accurate MD studies. Currently, there is a lack of published MD simulation studies focused on Propanenitrile, 3-(butylthio)-.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.
For Propanenitrile, 3-(butylthio)-, computational methods could be used to investigate various potential reactions, such as its synthesis, oxidation at the sulfur atom, or reactions involving the nitrile group. Methods like DFT are commonly used to locate transition state structures and calculate activation energies. Despite the potential for such insightful studies, there are no specific computational investigations into the reaction mechanisms of Propanenitrile, 3-(butylthio)- available in the literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for experimental testing. mdpi.commdpi.com
To develop a QSAR or QSPR model for a class of compounds including Propanenitrile, 3-(butylthio)-, a dataset of molecules with known activities or properties would be required. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each molecule. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a predictive model. There are currently no published QSAR or QSPR studies that specifically include Propanenitrile, 3-(butylthio)- in their training or test sets.
Development of Predictive Models for Chemical Behavior
Predictive models for chemical behavior encompass a broad range of computational tools that go beyond QSAR/QSPR. researchgate.net These can include models based on quantum chemistry, group contribution methods, or machine learning algorithms trained on large chemical databases. researchgate.net The goal of these models is to predict various aspects of a chemical's behavior, such as its reactivity, toxicity, or environmental fate.
Role of Propanenitrile, 3 Butylthio As a Key Chemical Intermediate
Utility in Agrochemicals Synthesis
The presence of both a sulfur atom and a nitrile group in Propanenitrile, 3-(butylthio)- makes it a valuable precursor in the synthesis of a variety of agrochemicals. The thioether linkage can be oxidized to sulfoxides and sulfones, which are common moieties in pesticides and herbicides, enhancing their biological activity and metabolic stability. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the introduction of further functionalities and the construction of diverse heterocyclic systems found in many active agrochemical ingredients.
Applications in Materials Science for Specialty Polymers
In the realm of materials science, Propanenitrile, 3-(butylthio)- serves as a functional monomer in the synthesis of specialty polymers. The nitrile group can undergo polymerization through various mechanisms, including anionic and coordination polymerization, to produce polyacrylonitrile-based materials. The incorporation of the butylthio group along the polymer chain imparts unique properties to the resulting materials.
These properties can include improved thermal stability, enhanced adhesion to metal surfaces, and increased refractive index. Such polymers find applications in the development of advanced coatings, adhesives, and optical materials. The ability to modify the sulfur atom post-polymerization further expands the potential applications of these specialty polymers, allowing for the creation of materials with tunable properties.
Precursor for Advanced Organic Building Blocks and Fine Chemicals
Propanenitrile, 3-(butylthio)- is a versatile precursor for a wide array of advanced organic building blocks and fine chemicals. The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and ketones. This chemical versatility allows for the synthesis of a diverse range of molecules from a single starting material.
For instance, the reduction of the nitrile group leads to the formation of 3-(butylthio)propan-1-amine, a useful building block for the synthesis of pharmaceuticals and other biologically active compounds. The hydrolysis of the nitrile furnishes 3-(butylthio)propanoic acid, which can be used in the synthesis of esters and amides with various applications.
Table 1: Chemical Transformations of Propanenitrile, 3-(butylthio)-
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| Propanenitrile, 3-(butylthio)- | 1. LiAlH4, THF; 2. H2O | 3-(butylthio)propan-1-amine |
| Propanenitrile, 3-(butylthio)- | H2SO4, H2O, heat | 3-(butylthio)propanoic acid |
| Propanenitrile, 3-(butylthio)- | Grignard Reagent (RMgX), Et2O | Ketones |
Intermediacy in Complex Molecule Synthesis
The unique combination of functional groups in Propanenitrile, 3-(butylthio)- makes it a valuable intermediate in the multi-step synthesis of complex organic molecules. The nitrile group can act as a directing group or be used to introduce a nitrogen atom into a complex framework. The thioether can be used to form carbon-sulfur bonds, which are present in a number of natural products and pharmaceuticals.
Environmental Dynamics and Degradation Pathways of Organonitriles, with Relevance to Propanenitrile, 3 Butylthio
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation, mediated by microorganisms, is often the most significant removal mechanism for organic compounds in the environment. For "Propanenitrile, 3-(butylthio)-," the key metabolic pathways involve the enzymatic breakdown of the nitrile group.
Microorganisms have evolved specific enzymatic pathways to utilize nitriles as a source of carbon and/or nitrogen. The two primary enzymatic pathways for nitrile degradation are:
Nitrilase Pathway: Nitrilases directly hydrolyze the nitrile group to the corresponding carboxylic acid and ammonia in a single step.
Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid and ammonia by an amidase.
Based on studies of similar organonitriles, it is probable that "Propanenitrile, 3-(butylthio)-" can be biodegraded through one or both of these pathways. The specific pathway utilized would depend on the microbial communities present in a given environment.
Various genera of bacteria, fungi, and yeasts are known to possess the ability to degrade nitriles. The efficiency and rate of degradation of "Propanenitrile, 3-(butylthio)-" would be highly dependent on the specific microbial populations present in the soil and water, as well as environmental conditions such as temperature, pH, and the availability of other nutrients.
Predictive biodegradation models suggest that "Propanenitrile, 3-(butylthio)-" is likely to be biodegradable, although it may require a period of acclimation for the microbial populations to develop the necessary enzymes.
| Biodegradation Model | Prediction | Implication |
| Aerobic Biodegradability | Likely to biodegrade | Potential for removal in aerobic environments like surface soils and aerated waters. |
| Anaerobic Biodegradability | Less likely to biodegrade readily | May persist in anaerobic environments such as deep sediments and anoxic waters. |
Environmental Transport and Distribution Modeling
The transport and distribution of "Propanenitrile, 3-(butylthio)-" in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters can be estimated using predictive models to understand its likely partitioning between air, water, soil, and sediment.
| Environmental Compartment | Predicted Tendency | Governing Factors |
| Air | Low to moderate | Vapor pressure, Henry's Law constant |
| Water | Moderate | Water solubility, octanol-water partition coefficient |
| Soil | Moderate to high sorption | Organic carbon partition coefficient (Koc) |
| Sediment | Moderate to high sorption | Organic carbon partition coefficient (Koc) |
| Biota | Low to moderate potential for bioaccumulation | Octanol-water partition coefficient (Kow) |
Emerging Research Directions and Future Challenges for Propanenitrile, 3 Butylthio
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable methods for the synthesis of Propanenitrile, 3-(butylthio)- is a fundamental challenge. While classical approaches such as the Michael addition of butanethiol to acrylonitrile (B1666552) or the nucleophilic substitution of a 3-halopropanenitrile with butylthiolate are feasible, future research will likely focus on more sophisticated and greener alternatives.
Key areas for exploration include:
Catalytic Thiol-Ene Reactions: The use of photoredox or transition-metal catalysis for the anti-Markovnikov addition of butanethiol to acrylonitrile could offer a highly atom-economical and regioselective route.
One-Pot Multi-Component Reactions: Designing convergent synthetic strategies where the propanenitrile backbone and the butylthio group are installed in a single step from simple precursors would significantly improve efficiency.
Enzyme-Catalyzed Synthesis: Biocatalytic approaches could provide a highly selective and environmentally benign method for the synthesis of Propanenitrile, 3-(butylthio)-, potentially enabling the production of chiral analogues.
| Synthetic Method | Reactants | Potential Advantages | Research Challenges |
| Catalytic Thiol-Ene Reaction | Butanethiol, Acrylonitrile | High atom economy, Regioselectivity, Mild reaction conditions | Catalyst development, Substrate scope, Cost-effectiveness |
| One-Pot Multi-Component Reaction | Simple precursors (e.g., aldehydes, malononitrile, butanethiol) | High efficiency, Reduced waste, Molecular diversity | Reaction optimization, Control of selectivity, Isolation of products |
| Enzyme-Catalyzed Synthesis | Propanenitrile precursor, Butanethiol donor | High selectivity, Green reaction conditions, Biodegradability | Enzyme discovery and engineering, Substrate specificity, Scalability |
Development of Advanced Catalytic Systems for Specific Transformations
The functional groups present in Propanenitrile, 3-(butylthio)- — a nitrile and a thioether — offer multiple handles for further chemical modifications. The development of advanced catalytic systems that can selectively target one functional group in the presence of the other is a significant research challenge.
Future research could focus on:
Selective Nitrile Reduction: The development of chemoselective catalysts for the reduction of the nitrile group to an amine without affecting the thioether linkage is crucial for the synthesis of valuable building blocks.
Thioether Oxidation: Catalytic systems for the controlled oxidation of the thioether to a sulfoxide (B87167) or sulfone would provide access to a new range of compounds with potentially interesting biological or material properties.
C-H Functionalization: The development of catalysts for the direct functionalization of the C-H bonds adjacent to the sulfur atom or the nitrile group would open up new avenues for molecular diversification.
| Catalytic Transformation | Target Functional Group | Potential Catalyst Type | Key Challenges |
| Selective Nitrile Reduction | Nitrile | Heterogeneous metal catalysts (e.g., Ni, Pd), Homogeneous transition-metal complexes | Chemoselectivity, Catalyst poisoning by sulfur, Reaction conditions |
| Thioether Oxidation | Thioether | Metal-based catalysts (e.g., Ti, V), Organocatalysts | Control of oxidation state (sulfoxide vs. sulfone), Selectivity |
| C-H Functionalization | C-H bonds adjacent to S or CN | Transition-metal catalysts (e.g., Rh, Ru, Pd) | Regioselectivity, Catalyst stability, Substrate activation |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of the reaction mechanisms involving Propanenitrile, 3-(butylthio)- is essential for the rational design of new synthetic methods and catalysts. The interplay between the electron-withdrawing nitrile group and the sulfur atom can lead to complex and unexpected reactivity.
Future research should employ a combination of experimental and computational techniques to:
Elucidate Reaction Pathways: Detailed kinetic studies and in-situ spectroscopic monitoring can provide valuable information on reaction intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction profiles, predict regioselectivity, and understand the role of catalysts.
Investigate Non-Covalent Interactions: Understanding the role of weak interactions, such as hydrogen bonding or sulfur-pi interactions, in directing reactivity and selectivity will be crucial.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. okayama-u.ac.jpresearchgate.net The integration of the synthesis and modification of Propanenitrile, 3-(butylthio)- with flow chemistry platforms represents a significant opportunity for future research.
Key areas of focus include:
Continuous Synthesis: Developing robust and scalable flow processes for the synthesis of Propanenitrile, 3-(butylthio)-.
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time reaction monitoring and optimization.
Automated Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions and catalysts for the transformations of Propanenitrile, 3-(butylthio)-.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique properties of Propanenitrile, 3-(butylthio)- could be leveraged in a variety of interdisciplinary research areas.
Potential applications include:
Materials Science: The thioether group can act as a ligand for metal coordination, making Propanenitrile, 3-(butylthio)- a potential building block for the synthesis of functional coordination polymers or metal-organic frameworks (MOFs).
Medicinal Chemistry: The propanenitrile scaffold is present in a number of biologically active molecules. The introduction of a butylthio group could modulate the pharmacological properties of these compounds, leading to the discovery of new therapeutic agents.
Agrochemicals: Sulfur-containing compounds are widely used in agriculture. Propanenitrile, 3-(butylthio)- could serve as a precursor for the synthesis of new pesticides or plant growth regulators.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 3-(butylthio)propanenitrile, and how can spectral contradictions be resolved?
To characterize 3-(butylthio)propanenitrile, use Fourier-transform infrared spectroscopy (FTIR) for identifying the nitrile (C≡N) and thioether (C-S-C) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming the butylthio substituent’s position. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns .
- Resolving contradictions : Cross-reference experimental spectra with computational predictions (e.g., quantum chemical calculations or QSPR models) to address anomalies. NIST’s Chemistry WebBook provides benchmark spectral data for nitriles, which can resolve discrepancies between observed and expected signals .
Q. What synthesis routes are documented for 3-(butylthio)propanenitrile, and what are their typical yields?
A common approach involves nucleophilic substitution, where butylthiol reacts with a halo-propanenitrile derivative (e.g., 3-chloropropanenitrile). Alternatively, thiol-ene "click" chemistry under radical initiation can attach the butylthio group to propanenitrile. Yields vary (50–80%) depending on reaction conditions (temperature, solvent polarity, and catalyst use). For analogs like 3-(cyclohexylamino)propanenitrile, Michael addition of amines to acrylonitrile is reported, suggesting a similar strategy could apply .
Q. What safety protocols are essential for handling 3-(butylthio)propanenitrile in laboratory settings?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Store waste in sealed containers labeled for nitrile compounds, and collaborate with certified waste management services for disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 3-(butylthio)propanenitrile in nucleophilic substitution reactions?
- Parameter screening : Use a fractional factorial design to test variables like solvent (polar aprotic vs. nonpolar), temperature (25–80°C), and catalyst (e.g., phase-transfer catalysts). For example, acetonitrile as a solvent may enhance reactivity due to its polarity .
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps. Adjust stoichiometry (e.g., excess butylthiol) to drive the reaction to completion .
Q. How can computational modeling aid in predicting the physicochemical properties of 3-(butylthio)propanenitrile?
Leverage quantum chemistry software (e.g., Gaussian, ORCA) to calculate:
- Thermodynamic properties : Enthalpy of formation, heat capacity, and critical temperatures (e.g., boiling point). Cross-validate with experimental data from NIST .
- Reactivity : Simulate electron density maps to predict sites for electrophilic/nucleophilic attacks. For analogs like 3-(methylsulfonyl)propanenitrile, computational studies have guided functionalization strategies .
Q. What strategies are effective in analyzing the biological activity of 3-(butylthio)propanenitrile derivatives?
- In vitro assays : Test NLRP3 inflammasome inhibition (inspired by dapansutrile, a structurally related nitrile with anti-inflammatory activity) .
- Structure-activity relationship (SAR) : Modify the butylthio chain length or introduce electronegative substituents to assess impact on bioactivity. Use molecular docking to predict binding affinities with target proteins .
Q. How can conflicting chromatographic data (e.g., retention times) for 3-(butylthio)propanenitrile be resolved?
- Method validation : Standardize HPLC/UPLC protocols using columns with different stationary phases (C18 vs. phenyl-hexyl) to assess retention variability.
- Spiking experiments : Add a pure reference standard (if available) to confirm peak identity. For analogs like 3-anilinopropionitrile, such strategies have resolved co-elution issues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
